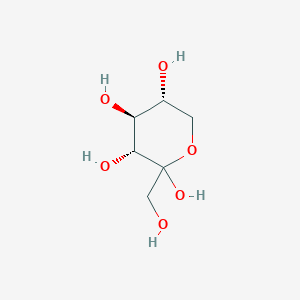

D-sorbopyranose

Description

D-Sorbopyranose is the cyclic pyranose form of D-sorbose, a ketose sugar structurally related to fructose. It exists in equilibrium with its furanose tautomers in solution, though crystalline forms predominantly adopt the pyranose configuration . Key physical properties include a specific rotation of $[α]_D +42.5°$ (c=2, H₂O, 20°C), melting point of 162–164°C, and high solubility in water (clear colorless solution). Its purity is confirmed by HPLC (>99%) and chromatographic homogeneity . The compound’s stability in the crystalline state avoids isomerization, simplifying structural studies . Derivatives like 1-amino-1-deoxy-α-D-sorbopyranose have been analyzed for molecular packing and hydrogen bonding via Hirshfeld surface analysis, revealing dense intermolecular interactions .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-IANNHFEVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield D-sorbopyranose. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .

Industrial Production Methods: Industrial production of D-sorbopyranose often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain D-sorbopyranose. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-sorbopyranose can be oxidized using reagents such as nitric acid or potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction of D-sorbopyranose can be achieved using hydrogenation catalysts to yield sugar alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups of D-sorbopyranose using reagents like acetic anhydride or alkyl halides

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Sugar alcohols

Substitution: Ester or ether derivatives

Scientific Research Applications

D-sorbopyranose, also known as L-sorbose, is a rare sugar with various applications, stemming from its unique chemical properties and biological activities .

Properties and Characteristics

- D-Sorbopyranose (or L-Sorbose) forms α-pyranose with a 4C1 (or 1C4) conformation, where the anomer position is designated as carbon-1 .

- It is a C-4 epimer of psicose .

- Molecular docking experiments reveal binding features of L-sorbopyranose with the receptor SacB . The -OH2, and -OH4 groups from L-sorbopyranose interact with SacB . The orientation of the -OH5 group of D-psicopyranose differs from that of L-sorbopyranose, being axial for D-psicopyranose and equatorial for L-sorbopyranose .

Applications

- Synthesis of Bioactive Compounds: Research indicates that bioactive compounds from natural sources, including sugars like D-sorbopyranose, hold significant scientific importance with extensive application prospects .

- Pharmaceutical Applications: D-Tagatose, a rare sugar similar to L-sorbose, has shown potential beneficial effects and therapeutic properties in humans, including the treatment of hyperglycemia, anemia, and hemophilia, as well as promoting gut health through its prebiotic properties .

- Novel food: D-Tagatose, a derivative of D-sorbopyranose, has been authorized as a novel food in Australia, New Zealand, and the European Union . Its use in food products and beverages is also accepted in other countries, including South Africa and South Korea .

- Study of Acetonated Sugars: Conformational studies using proton magnetic resonance spectroscopy have revealed the favored conformations of the pyranose rings of several acetonated α-l-sorbo- and β-d-fructopyranoses . The introduction of 2,3-O-isopropylidene group affects the pyranose ring conformations . Rings of diacetonated l-sorbopyranoses with a trans-fused acetal ring are only slightly distorted from the stable 1C conformation .

- Derivatives for Transfructosylation: L-sorbose can be used to synthesize novel non-digestible oligosaccharides through transfructosylation . L-sorbose is a good acceptor in transfructosylation reactions, yielding products with a degree of polymerization from 2 to 5 .

- Structural Elucidation of Carbohydrates: NMR spectroscopy is used for the structural elucidation of D-tagatose and L-sorbose-fructosylated carbohydrates . Various NMR experiments, including 1D and 2D [1H, 1H] and [1H, 13C] NMR experiments (gCOSY, TOCSY, multiplicity-edited gHSQC, gHMBC and hybrid experiment gHSQC-TOCSY), are employed for NMR characterization .

Mechanism of Action

The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form D-sorbopyranose-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyranoses

β-D-Fructopyranose

- Structure: Both D-sorbopyranose and β-D-fructopyranose are ketohexoses, but D-sorbopyranose has hydroxyl groups at C3 and C4 in a cis configuration, whereas β-D-fructopyranose adopts a C2-keto group with axial hydroxyls at C3 and C3.

- Equilibrium Behavior: In aqueous solution, D-sorbopyranose equilibrates with its furanose forms (e.g., β-D-sorbofuranose), while β-D-fructopyranose predominantly exists in the β-furanose form (65% at equilibrium) .

- Applications: D-Sorbopyranose derivatives are used in bioactive studies due to simplified dynamic equilibria, whereas β-D-fructopyranose is central to food science and glycobiology .

α-D-Ribopyranose

- Structure: A pentose with a pyranose ring, α-D-ribopyranose lacks the C6 hydroxymethyl group present in D-sorbopyranose. Its hydroxyls at C2 and C3 are trans-configured, contrasting with D-sorbopyranose’s cis arrangement .

- Thermodynamic Stability: α-D-Ribopyranose is less thermodynamically stable than D-sorbopyranose, favoring furanose forms in solution.

β-D-Xylopyranose

- Structure: Another pentose, β-D-xylopyranose, shares a pyranose ring but lacks the C5 and C6 hydroxyls of D-sorbopyranose. Its C1 hydroxyl is β-configured, influencing hydrogen-bonding patterns .

- Functional Role: β-D-Xylopyranose is a key building block in hemicellulose, whereas D-sorbopyranose derivatives are explored for pharmaceutical intermediates (e.g., pseudo-α-D-sorbopyranose in amine deamination studies) .

Comparative Data Table

Research Findings and Contrasts

- Hydrogen-Bonding Networks: Hirshfeld analysis shows D-sorbopyranose derivatives form more O–H···O interactions (45–50% of surface contacts) compared to psicopyranose (40–45%), influencing crystallization efficiency .

- Thermodynamics: Unlike β-D-fructopyranose, which readily isomerizes in solution, crystalline D-sorbopyranose remains isomer-free, aiding structural studies .

Q & A

Q. What are the standard analytical techniques for characterizing D-sorbopyranose’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for elucidating structural conformations and anomeric configurations.

- Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography provides atomic-resolution data for absolute configuration validation.

- High-Performance Liquid Chromatography (HPLC) with refractive index or UV detection ensures purity assessment. Standard protocols align with guidelines for carbohydrate analysis, emphasizing solvent systems and column selection .

Q. How should experiments be designed to assess D-sorbopyranose’s stability under varying environmental conditions?

Methodological Answer:

- Use controlled variables: temperature (4°C–60°C), pH (2–12), and humidity (10%–90%).

- Monitor degradation via HPLC or colorimetric assays (e.g., anthrone-sulfuric acid for total sugar quantification).

- Include triplicate samples and negative controls (e.g., inert solvents) to isolate environmental effects. Data interpretation should account for Arrhenius kinetics for shelf-life predictions .

Q. What controls are essential in assessing D-sorbopyranose’s reactivity in glycosylation reactions?

Methodological Answer:

- Positive controls: Use established glycosyl donors (e.g., D-glucose derivatives) under identical conditions.

- Negative controls: Omit catalysts (e.g., Lewis acids) or use non-reactive solvents (e.g., DMSO).

- Monitor reaction progress via Thin-Layer Chromatography (TLC) and quantify yields using gas chromatography (GC-MS). Ensure reaction vessels are moisture-free to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of D-sorbopyranose be resolved?

Methodological Answer:

- Conduct meta-analyses of existing data (e.g., enthalpy of formation, solubility) to identify methodological disparities (e.g., calorimetry vs. computational models).

- Reproduce key studies under standardized conditions (ISO/IEC 17025) with rigorous error analysis.

- Use Density Functional Theory (DFT) simulations to validate experimental data, focusing on solvation effects and conformational entropy .

How to formulate a research question using the PICO framework for studying D-sorbopyranose’s enzyme interactions?

Methodological Answer:

- Population (P): Target enzymes (e.g., glycosidases, kinases).

- Intervention (I): D-sorbopyranose exposure at varying concentrations.

- Comparison (C): Other ketohexoses (e.g., D-fructose) or inhibitors.

- Outcome (O): Binding affinity (measured via Surface Plasmon Resonance) or catalytic inhibition (IC₅₀).

- Hypothesis: "Does D-sorbopyranose exhibit competitive inhibition against α-glucosidase compared to D-fructose?" .

Q. What statistical approaches are recommended for analyzing dose-response data in D-sorbopyranose toxicity studies?

Methodological Answer:

- Nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values.

- ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability assays across concentrations).

- Bootstrap resampling (1,000 iterations) to estimate confidence intervals for low-sample-size datasets .

Q. How to integrate computational modeling with experimental data in studying D-sorbopyranose’s conformational dynamics?

Methodological Answer:

Q. How to conduct a systematic review on D-sorbopyranose’s biological activities?

Methodological Answer:

- Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).

- Search databases (PubMed, SciFinder) using controlled vocabulary (MeSH terms: "Sorbose/chemistry," "Glycosides/pharmacology").

- Extract data into standardized tables (e.g., biological targets, assay types, IC₅₀ values) and assess bias via ROBINS-I tool .

Methodological Best Practices

Q. How to ensure reproducibility in D-sorbopyranose crystallization experiments?

Methodological Answer:

Q. What are the best practices for synthesizing D-sorbopyranose in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.